
1-Propanesulfonic acid, 3-(hexyloxy)-2-hydroxy-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanesulfonic acid, 3-(hexyloxy)-2-hydroxy-, monosodium salt is a chemical compound with a unique structure that includes a sulfonic acid group, a hydroxy group, and a hexyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-propanesulfonic acid, 3-(hexyloxy)-2-hydroxy-, monosodium salt typically involves the reaction of 1-propanesulfonic acid with appropriate reagents to introduce the hexyloxy and hydroxy groups. The reaction conditions may include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-Propanesulfonic acid, 3-(hexyloxy)-2-hydroxy-, monosodium salt can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonic acid group can be reduced to a sulfonate group under specific conditions.
Substitution: The hexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-Propanesulfonic acid, 3-(hexyloxy)-2-hydroxy-, monosodium salt has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound may be utilized in biochemical assays and as a probe for studying enzyme activities.
Industry: It can be used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which 1-propanesulfonic acid, 3-(hexyloxy)-2-hydroxy-, monosodium salt exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy and hexyloxy groups can modulate the compound’s solubility and reactivity. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
- 3-Hydroxy-1-propanesulfonic acid sodium salt
- Sodium 1-propanesulfonate monohydrate
- Sodium 3-mercapto-1-propanesulfonate
Comparison: 1-Propanesulfonic acid, 3-(hexyloxy)-2-hydroxy-, monosodium salt is unique due to the presence of the hexyloxy group, which imparts distinct chemical and physical properties. This differentiates it from similar compounds that may lack this functional group, resulting in different reactivity and applications.
Properties
CAS No. |
58965-17-6 |
|---|---|
Molecular Formula |
C9H19NaO5S |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
sodium;3-hexoxy-2-hydroxypropane-1-sulfonate |
InChI |
InChI=1S/C9H20O5S.Na/c1-2-3-4-5-6-14-7-9(10)8-15(11,12)13;/h9-10H,2-8H2,1H3,(H,11,12,13);/q;+1/p-1 |
InChI Key |
YYCDORZDULIMQA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCOCC(CS(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


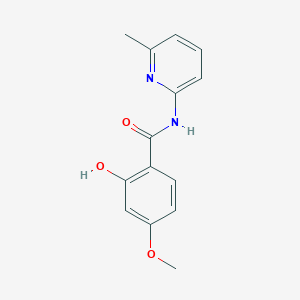
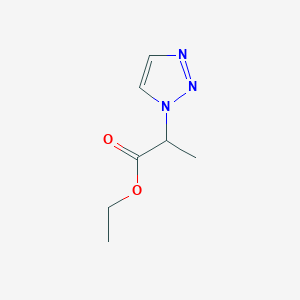
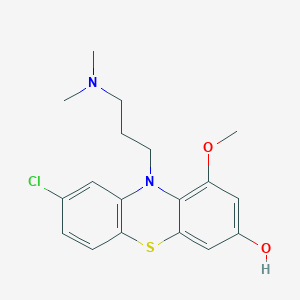
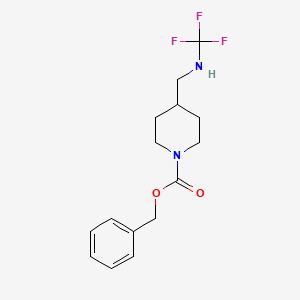

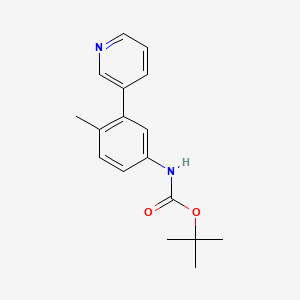

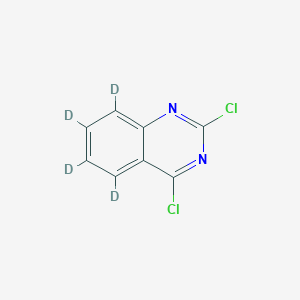
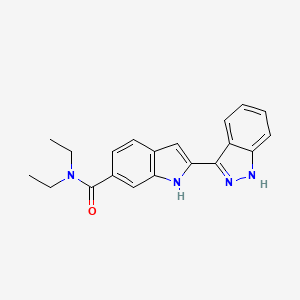
![1-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948358.png)

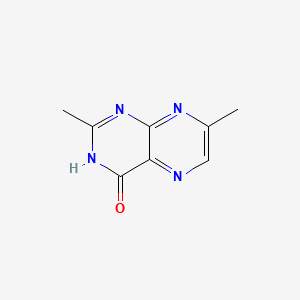
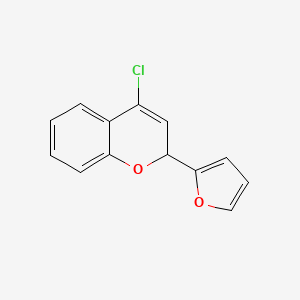
![2-(Chloromethyl)-6-isopropyl-6-azaspiro[3.4]octane](/img/structure/B13948370.png)
